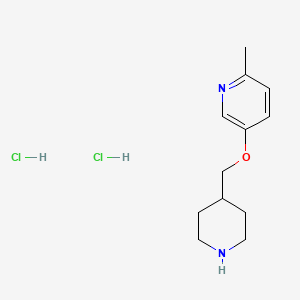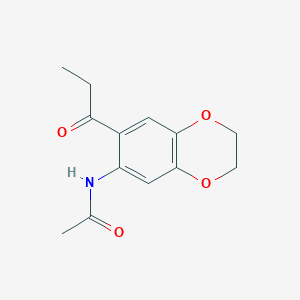![molecular formula C19H15N3O4S2 B12478978 N-{4-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)carbonyl]phenyl}thiophene-2-sulfonamide](/img/structure/B12478978.png)
N-{4-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)carbonyl]phenyl}thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)phenyl]thiophene-2-sulfonamide is a complex organic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound includes a quinoxaline core, a phenyl group, and a thiophene-2-sulfonamide moiety, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)phenyl]thiophene-2-sulfonamide typically involves multiple steps. One common method starts with the preparation of 3,4-dihydroquinoxaline-2-ones, which are then subjected to various alkylation reactions. For instance, the direct C–H alkylation of 3,4-dihydroquinoxaline-2-ones with N-(acyloxy)phthalimides via radical–radical cross-coupling has been reported to provide good yields under mild conditions . This method is scalable and offers good functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)phenyl]thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline core to dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoxaline N-oxides, while reduction reactions can produce dihydroquinoxaline derivatives with different degrees of saturation.
Scientific Research Applications
N-[4-(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)phenyl]thiophene-2-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It has potential therapeutic applications in the treatment of infectious diseases, cancer, and neurological disorders.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[4-(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)phenyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The quinoxaline core can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the sulfonamide group can inhibit the activity of certain enzymes, leading to antimicrobial effects. The compound’s ability to modulate various signaling pathways makes it a versatile agent in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A simpler structure with similar biological activities.
Thiophene-2-sulfonamide: Shares the sulfonamide moiety but lacks the quinoxaline core.
Phenylthiophene derivatives: Contain the thiophene ring but differ in the attached functional groups.
Uniqueness
N-[4-(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)phenyl]thiophene-2-sulfonamide is unique due to its combination of a quinoxaline core, a phenyl group, and a thiophene-2-sulfonamide moiety. This unique structure imparts a wide range of biological activities and makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C19H15N3O4S2 |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
N-[4-(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)phenyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C19H15N3O4S2/c23-17-12-22(16-5-2-1-4-15(16)20-17)19(24)13-7-9-14(10-8-13)21-28(25,26)18-6-3-11-27-18/h1-11,21H,12H2,(H,20,23) |
InChI Key |
IUBPZANFKXPNMI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-N-(3-methoxyphenyl)methanesulfonamide](/img/structure/B12478898.png)
![4-({3-[(2-Methylpropoxy)carbonyl]phenyl}amino)-4-oxobutanoic acid](/img/structure/B12478899.png)
![3,5-Dimethyl-N-({3-[(4-methylphenyl)methoxy]phenyl}methyl)adamantan-1-amine](/img/structure/B12478904.png)
![N-(2,3-dimethylphenyl)-2-{[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12478920.png)
![ethyl 4-[(E)-piperidin-1-yldiazenyl]benzoate](/img/structure/B12478921.png)

![1-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(4-methylbenzyl)methanamine](/img/structure/B12478941.png)
![N-(2-chloro-4-nitrophenyl)-2-[(2-methylphenyl)amino]-3,5-dinitrobenzamide](/img/structure/B12478943.png)

![2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B12478952.png)
![2-[3-methyl-5-oxo-4-{2-[2-oxo-2-(propan-2-yloxy)ethoxy]phenyl}-7-(thiophen-2-yl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid](/img/structure/B12478962.png)
![2,2-bis[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B12478971.png)
![ethyl 4-({2-imino-3-[2-(piperidin-1-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}methyl)benzoate](/img/structure/B12478981.png)
![2-{2-Methoxy-4-[(methylamino)methyl]phenoxy}ethanol](/img/structure/B12478985.png)
